molecular formula C19H14N2O3 B13754594 1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine CAS No. 73826-61-6

1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine

Cat. No.: B13754594
CAS No.: 73826-61-6
M. Wt: 318.3 g/mol
InChI Key: GGVAJHJMVHOODI-UHFFFAOYSA-N
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Description

1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazine functional group attached to an acyl group. The compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine typically involves the reaction of p-methoxybenzoic acid with 1-naphthoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other hydrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine would depend on its specific biological target. Generally, hydrazine derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Methoxybenzoyl)-2-(2-naphthoyl)hydrazine
  • 1-(p-Methoxybenzoyl)-2-(3-naphthoyl)hydrazine
  • 1-(p-Methoxybenzoyl)-2-(4-naphthoyl)hydrazine

Uniqueness

1-(p-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the p-methoxybenzoyl and 1-naphthoyl groups can influence its reactivity and interactions with biological targets.

Properties

CAS No.

73826-61-6

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-methoxybenzoyl)iminonaphthalene-1-carboxamide

InChI

InChI=1S/C19H14N2O3/c1-24-15-11-9-14(10-12-15)18(22)20-21-19(23)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3

InChI Key

GGVAJHJMVHOODI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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